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molecular formula C11H10N2OSe B8305961 3-Amino-5-phenylselenophene-2-carboxamide

3-Amino-5-phenylselenophene-2-carboxamide

Cat. No. B8305961
M. Wt: 265.18 g/mol
InChI Key: QQXGSAZRJNQJLN-UHFFFAOYSA-N
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Patent
US08143237B2

Procedure details

To a suspension of 3-amino-5-phenylselenophene-2-carbonitrile (4.0 g) in aqueous sodium hydroxide solution (120 mL, 10%) was added ethanol (50 mL) and the mixture refluxed for 45 min. The mixture was allowed to rt and the crystals separated were filtered off, washed with cold water and dried to give the product as golden yellow color solid (2.8 g, 67%), mp 184-186° C. 1H NMR (400 MHz, CDCl3): δ 7.50-7.53 (2H, m, Ar—H), 7.36-7.38 (3H, m, Ar—H), 7.04 (1H, s, H-4), 5.84 (2H, br s, —CONH2), 5.12 (2H, br s, —NH2).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[Se:4][C:3]=1[C:13]#[N:14].C([OH:17])C>[OH-].[Na+]>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[Se:4][C:3]=1[C:13]([NH2:14])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C([Se]C(=C1)C1=CC=CC=C1)C#N
Name
Quantity
120 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was allowed to rt
CUSTOM
Type
CUSTOM
Details
the crystals separated
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C([Se]C(=C1)C1=CC=CC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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